Cas no 1214232-46-8 (2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide)

2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide is a synthetic organic compound featuring a sulfonyl group and a tertiary amide structure. Its hydrobromide salt form enhances stability and solubility, making it suitable for pharmaceutical and research applications. The methanesulfonyl moiety contributes to its potential as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules. The dimethylamide group may influence its pharmacokinetic properties, while the amino functionality allows for further derivatization. This compound is of interest in drug discovery due to its balanced polarity and potential for modulating biological activity. Proper handling and storage are recommended to maintain its integrity.
2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide structure
1214232-46-8 structure
商品名:2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide
CAS番号:1214232-46-8
MF:C7H17BrN2O3S
メガワット:289.19047999382
CID:4578196

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide 化学的及び物理的性質

名前と識別子

    • 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide
    • インチ: 1S/C7H16N2O3S.BrH/c1-9(2)7(10)6(8)4-5-13(3,11)12;/h6H,4-5,8H2,1-3H3;1H
    • InChIKey: PPXYIGUXJYWJAX-UHFFFAOYSA-N
    • ほほえんだ: C(N)(C(=O)N(C)C)CCS(=O)(=O)C.Br

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-40309-5.0g
2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide
1214232-46-8 95%
5g
$2650.0 2023-06-14
Aaron
AR019O4Z-50mg
2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide
1214232-46-8 95%
50mg
$317.00 2025-02-08
1PlusChem
1P019NWN-1g
2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide
1214232-46-8 95%
1g
$1051.00 2025-03-03
Aaron
AR019O4Z-250mg
2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide
1214232-46-8 95%
250mg
$647.00 2025-02-08
1PlusChem
1P019NWN-2.5g
2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide
1214232-46-8 95%
2.5g
$2276.00 2023-12-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1319248-100mg
2-Amino-4-methanesulfonyl-n,n-dimethylbutanamide hydrobromide
1214232-46-8 95%
100mg
¥7412.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1319248-500mg
2-Amino-4-methanesulfonyl-n,n-dimethylbutanamide hydrobromide
1214232-46-8 95%
500mg
¥19245.00 2024-08-09
Enamine
EN300-40309-0.25g
2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide
1214232-46-8 95%
0.25g
$452.0 2023-06-14
Enamine
EN300-40309-2.5g
2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide
1214232-46-8 95%
2.5g
$1791.0 2023-06-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1319248-50mg
2-Amino-4-methanesulfonyl-n,n-dimethylbutanamide hydrobromide
1214232-46-8 95%
50mg
¥4579.00 2024-08-09

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide 関連文献

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromideに関する追加情報

Professional Introduction to 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide (CAS No. 1214232-46-8)

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide, with the CAS number 1214232-46-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of derivatives that exhibit promising biological activities, making it a subject of intense study in academic and industrial laboratories worldwide. The structure of this molecule, featuring a N,N-dimethylbutanamide backbone modified with an amino group at the 2-position and a methanesulfonyl group at the 4-position, contributes to its unique chemical and pharmacological properties.

The hydrobromide salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its application in drug formulation and delivery systems. This solubility profile makes it particularly suitable for use in experimental protocols requiring precise control over concentrations and interactions with biological targets. The methanesulfonyl group, in particular, is known for its ability to modulate enzyme activity and receptor binding, which has led to its incorporation into various lead compounds during drug discovery processes.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target inflammation and immune response pathways. The 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide has been identified as a potential candidate for such applications due to its structural similarity to known anti-inflammatory molecules. Studies have shown that this compound can interact with specific enzymes involved in the synthesis of pro-inflammatory cytokines, thereby inhibiting the inflammatory cascade.

One of the most intriguing aspects of this compound is its mechanism of action. The combination of the amino and methanesulfonyl functional groups allows it to bind to both protein and lipid targets, providing a multifaceted approach to modulating biological pathways. This dual-targeting capability has been exploited in several preclinical studies where the compound demonstrated efficacy in reducing inflammation without significant side effects. The N,N-dimethylbutanamide moiety further stabilizes the molecule, enhancing its metabolic stability and prolonging its half-life in biological systems.

The pharmaceutical industry has been particularly interested in exploring the potential of this compound as an intermediate in the synthesis of more complex drug molecules. Its structural features make it an ideal building block for designing molecules with enhanced pharmacokinetic properties. For instance, researchers have been able to modify the substituents on the amide bond to create derivatives with improved bioavailability and targeted delivery systems.

Recent advancements in computational chemistry have also played a crucial role in understanding the interactions between 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide and biological targets. Molecular docking studies have revealed that this compound can bind to various enzymes and receptors with high affinity, suggesting multiple potential therapeutic applications. These studies have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds, guiding further optimization efforts.

The synthesis of 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methanesulfonyl group is particularly challenging due to its sensitivity to hydrolysis under basic conditions. However, recent improvements in synthetic methodologies have made it possible to achieve high yields and purity levels, making this compound more accessible for research purposes.

In conclusion, 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide (CAS No. 1214232-46-8) is a versatile chemical entity with significant potential in pharmaceutical applications. Its unique structural features, combined with its promising biological activities, make it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like these will play an increasingly important role in the discovery and development of new therapeutic agents.

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